molecular formula C14H4Cl2N2O6 B14127110 1,4-Dichloro-5,8-dinitroanthracene-9,10-dione CAS No. 66121-43-5

1,4-Dichloro-5,8-dinitroanthracene-9,10-dione

Cat. No.: B14127110
CAS No.: 66121-43-5
M. Wt: 367.1 g/mol
InChI Key: NQHUORMOHHFJHL-UHFFFAOYSA-N
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Description

1,4-Dichloro-5,8-dinitroanthracene-9,10-dione: is a chemical compound with the molecular formula C14H4Cl2N2O6 and a molecular weight of 367.097 g/mol It is a derivative of anthracene, characterized by the presence of two chlorine atoms and two nitro groups attached to the anthracene core

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,4-Dichloro-5,8-dinitroanthracene-9,10-dione can be synthesized through a multi-step process involving the nitration and chlorination of anthracene derivatives. The typical synthetic route includes:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process involves careful control of temperature, reaction time, and the use of appropriate catalysts to facilitate the reactions .

Chemical Reactions Analysis

Types of Reactions: 1,4-Dichloro-5,8-dinitroanthracene-9,10-dione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1,4-Dichloro-5,8-dinitroanthracene-9,10-dione has several applications in scientific research, including:

    Chemistry: Used as a precursor for the synthesis of other complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,4-dichloro-5,8-dinitroanthracene-9,10-dione involves its interaction with molecular targets and pathways within biological systems. The compound can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce oxidative stress in cells. This oxidative stress can result in cell damage or death, making the compound a potential candidate for anticancer therapies .

Comparison with Similar Compounds

    1,4-Dichloro-5,8-dinitroanthracene-9,10-dione: is similar to other anthracene derivatives such as:

Uniqueness:

Properties

CAS No.

66121-43-5

Molecular Formula

C14H4Cl2N2O6

Molecular Weight

367.1 g/mol

IUPAC Name

1,4-dichloro-5,8-dinitroanthracene-9,10-dione

InChI

InChI=1S/C14H4Cl2N2O6/c15-5-1-2-6(16)10-9(5)13(19)11-7(17(21)22)3-4-8(18(23)24)12(11)14(10)20/h1-4H

InChI Key

NQHUORMOHHFJHL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1[N+](=O)[O-])C(=O)C3=C(C=CC(=C3C2=O)Cl)Cl)[N+](=O)[O-]

Origin of Product

United States

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